Propaquizafop

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Environmental Fate and Ecotoxicity of Propaquizafop

Introduction to Propaquizafop

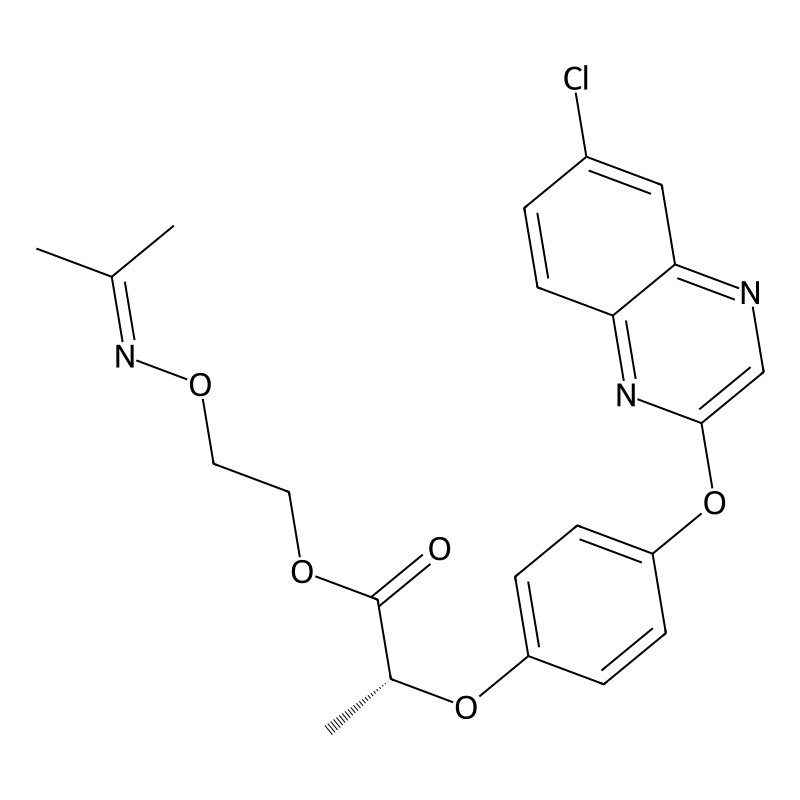

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family, specifically designed to control annual and perennial grass weeds in broadleaf crops. The compound exhibits stereoisomerism with a chiral center in its molecular structure, and only the (R)-enantiomer is used in commercial formulations due to its significantly higher herbicidal activity. As a fatty acid synthesis inhibitor, this compound targets the acetyl-CoA carboxylase (ACCase) enzyme, disrupting lipid biosynthesis in susceptible plants and leading to their eventual death. First introduced circa 1991, it has gained regulatory approval in multiple jurisdictions, including the European Union where its approval extends until February 28, 2027. With the increasing global focus on environmental impact assessment of pesticides, understanding the fate and ecotoxicological profile of this compound has become essential for regulatory compliance and environmental safety assurance [1].

Chemical and Physical Properties

The environmental behavior of this compound is fundamentally governed by its intrinsic physicochemical properties, which influence its distribution, persistence, and bioavailability in various environmental compartments. The compound presents as an off-white colored powder at room temperature with a melting point of 66.3°C and decomposes before boiling. Its low aqueous solubility (0.63 mg/L at 20°C and pH 7) coupled with high lipophilicity (log P of 4.78) suggests potential for adsorption to organic matter and bioaccumulation, though its actual environmental persistence is moderated by several degradation pathways. The molecular structure contains a quinoxaline ring system with a chlorine substituent that influences both its biological activity and environmental transformation patterns [1].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Chemical name | 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | - | [1] |

| CAS RN | 111479-05-1 | - | [1] |

| Molecular formula | C₂₂H₂₂ClN₃O₅ | - | [1] |

| Molecular mass | 443.88 g/mol | - | [1] |

| Water solubility | 0.63 mg/L | 20°C, pH 7 | [1] [2] |

| Vapor pressure | 4.39 × 10⁻⁷ mPa | 20°C | [2] |

| Octanol-water partition coefficient (log P) | 4.78 | 20°C, pH 7 | [1] [2] |

| Melting point | 66.3°C | - | [1] |

Environmental Fate

Adsorption and Mobility

The soil adsorption behavior of this compound has been systematically investigated across five different agricultural soils in China, revealing critical insights into its potential for mobility and groundwater contamination. Adsorption equilibrium is reached within 24 hours, with adsorption rates ranging between 46.98% and 57.76% at an initial concentration of 5 mg/L. The Elovich kinetic model best describes the adsorption kinetics (R² = 0.9882–0.9940), while the Freundlich isotherm model provides the optimal fit for adsorption characteristics (R² = 0.9748–0.9885), indicating heterogeneous adsorption surfaces with multilayer coverage. Studies have demonstrated that increasing calcium ion (Ca²⁺) concentration enhances this compound adsorption, likely through cation bridging mechanisms in soils with higher clay content [2].

Mobility assessments using both soil thin-layer chromatography and soil column leaching tests consistently classify this compound as a pesticide with weak migration ability. The Rf values (retardation factor) range from 0.076 to 0.123 across different soil types, with the lowest values observed in soils with higher organic matter and clay content. In soil column leaching experiments, this compound was not detected in leachates and remained exclusively in the 0-5 cm soil layer, indicating minimal potential for groundwater contamination under normal application conditions. This limited mobility is attributed to the compound's strong adsorption to soil components, particularly in soils with higher organic matter content and cation exchange capacity [2].

Table 2: Adsorption and Mobility Parameters of this compound in Different Soils

| Soil Type | pH | Organic Matter (%) | CEC (cmol(+)/kg) | Adsorption Rate (%) | Rf Value |

|---|---|---|---|---|---|

| BS ginseng soil | 6.20 | 4.6 | 20.38 | 53.42 | 0.089 |

| SX paddy soil | 6.10 | 3.79 | 17.0 | 50.27 | 0.103 |

| CC black soil | 7.43 | 3.36 | 27.3 | 57.76 | 0.076 |

| LF fluvo-aquic soil | 8.54 | 1.71 | 19.8 | 46.98 | 0.123 |

| CS red loam | 4.54 | 0.82 | 19.2 | 48.65 | 0.117 |

Degradation in Soil

This compound undergoes relatively rapid degradation in soil environments, with half-lives ranging from 1.41 to 7.75 days across different soil types under controlled conditions. The degradation rate follows the order: LF fluvo-aquic soil (T₁/₂ = 1.41 d) > CS red loam (T₁/₂ = 2.76 d) > SX paddy soil (T₁/₂ = 3.52 d) > CC black soil (T₁/₂ = 5.74 d) > BS ginseng soil (T₁/₂ = 7.75 d). Among various environmental factors affecting degradation, temperature exerts the most significant influence, followed by soil moisture and microbial activity. The relatively short half-lives across all soil types qualify this compound as a readily degradable pesticide in most agricultural environments, which reduces concerns about long-term accumulation. However, the variation in degradation rates highlights the importance of site-specific risk assessments that account for local soil characteristics and climatic conditions [2].

Photodegradation in Water

Photodegradation represents a significant transformation pathway for this compound in aquatic environments, particularly under UV irradiation. Recent studies utilizing a low-pressure mercury lamp (253.7 nm) as a light source have identified five primary photoproducts formed through various mechanisms, including rearrangement, cracking reactions, dechlorination, and light-induced redox reactions. The photodegradation process is influenced by several water quality parameters, with metal ions such as Fe³⁺, Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ generally exhibiting inhibitory effects that intensify with increasing concentration. Interestingly, the pH of aqueous solutions demonstrates no significant impact on photodegradation rate, while nitrate ions (NO₃⁻) show complex concentration-dependent effects, with low concentrations (0.5-2 mmol/L) having weak inhibitory effects and higher concentrations (4 mmol/L) significantly extending degradation half-lives [3].

The identification of multiple transformation products necessitates consideration of their potential ecological effects, as some pesticide degradation products can exhibit equal or greater toxicity than the parent compound. The elucidation of this compound's photodegradation pathways provides crucial insights for environmental risk assessment and supports the development of mitigation strategies in aquatic systems where the herbicide may be introduced through runoff or spray drift [3].

Ecotoxicity

The ecotoxicological profile of this compound has been evaluated across multiple taxonomic groups, revealing moderate toxicity alerts for various aquatic and terrestrial organisms. According to the Pesticide Properties Database, this compound triggers moderate ecotoxicity alerts for multiple groups including birds (chronic), fish (acute and chronic), daphnia (acute and chronic), bees (acute oral), and earthworms (acute and chronic). Additionally, it raises moderate human health alerts for chronic mammalian toxicity, possible carcinogenicity, and genotoxicity. The herbicide is classified under Resistance Group A/1 according to HRAC and WSSA classification systems, targeting acetyl-CoA carboxylase. Documented resistance has been reported in species including Alopecurus myosuroides, Brachiaria plantaginea, and Eleusine indica, highlighting the importance of resistance management strategies when incorporating this compound into weed control programs [1].

It is noteworthy that recent research on acute fish toxicity testing in pesticide risk assessment has questioned the continued necessity of these tests for all substances, with studies indicating that for only approximately 0.89% of pesticidal active substances does acute fish toxicity remain the driver in environmental risk assessment. This evolving perspective aligns with the 3Rs principle (replacement, reduction, refinement) in animal testing and may influence future regulatory requirements for fish toxicity data [4].

Table 3: Ecotoxicity Profile of this compound

| Organism/Group | Test Type | Endpoint | Alert Level |

|---|---|---|---|

| Birds | Chronic | Moderate | Moderate |

| Fish | Acute | Moderate | Moderate |

| Fish | Chronic | Moderate | Moderate |

| Daphnia | Acute | Moderate | Moderate |

| Daphnia | Chronic | Moderate | Moderate |

| Bees | Acute oral | Moderate | Moderate |

| Earthworms | Acute | Moderate | Moderate |

| Earthworms | Chronic | Moderate | Moderate |

| Mammals | Chronic toxicity | Moderate | Moderate |

| Mammals | Carcinogenicity | Possible | Moderate |

| Mammals | Genotoxicity | Positive | Moderate |

Experimental Protocols for Environmental Fate Studies

Adsorption Studies

Adsorption experiments should follow the OECD Test Guideline 106 framework, utilizing the oscillatory equilibrium method to determine optimal soil-solution ratios. The standard protocol involves:

- Preparing a solution containing 0.01 mol/L CaCl₂ and 0.01 mol/L NaN₃ to simulate background electrolyte concentration and inhibit microbial activity, respectively.

- Adding 1% polysorbate 80 to enhance solubility of this compound given its limited water solubility.

- Using an initial this compound concentration of 5 mg/L with acetonitrile mass fraction maintained at ≤0.5% to avoid cosolvent effects.

- Establishing soil-solution ratios typically ranging from 1:2.5 to 1:10 (w/v) to determine the optimal ratio for achieving equilibrium.

- Agitating mixtures in constant-temperature oscillators at 25±1°C with sampling at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

- Analyzing supernatant concentrations after centrifugation at 5000 rpm for 5 minutes followed by filtration through 0.22 μm organic filter membranes.

- Quantifying this compound residues using HPLC-UV with a C18 column (250 mm × 4.6 mm, 5 μm) and mobile phase of water-acetonitrile (20:80, v/v) at a flow rate of 1 mL/min with UV detection at 230 nm [2].

Mobility Studies

Soil thin-layer chromatography and soil column leaching tests provide complementary approaches for evaluating this compound mobility:

Thin-layer chromatography protocol:

- Prepare soil plates by suspending finely ground soil (passed through 100-mesh sieve) in deionized water and uniformly coating onto glass plates.

- Activate plates at room temperature for 24 hours before applying this compound solution 1.5 cm from the bottom.

- Develop plates using 0.01 mol/L CaCl₂ solution as the developing solvent in saturated chambers.

- Calculate Rf values after solvent front migration 10 cm from origin, with extraction and analysis of soil segments.

Soil column leaching protocol:

- Pack air-dried soils into glass columns (typically 2.5-3.0 cm diameter × 30-40 cm length) to achieve uniform bulk density representative of field conditions.

- Apply this compound to the top of columns and simulate rainfall with 0.01 mol/L CaCl₂ solution at intensity matching natural precipitation.

- Collect leachate fractions sequentially and analyze for this compound presence.

- Section soil columns into layers (e.g., 0-5, 5-10, 10-15, 15-20 cm) after leaching completion for residue analysis to determine vertical distribution [2].

Degradation Studies

Soil degradation studies should investigate the separate and combined effects of critical environmental factors:

Standard soil degradation protocol:

- Fortify 50 g soil samples (passed through 2 mm sieve) with this compound standard solution to achieve appropriate initial concentrations (e.g., 1-5 mg/kg).

- Adjust soil moisture to 40-60% of maximum water holding capacity and maintain in darkness at 25±1°C.

- Sacrifice replicate samples at regular intervals (0, 1, 3, 5, 7, 14, 21, 28 days) for residue analysis.

- Extract this compound by oscillating with 10 mL acetonitrile and 2.5 mL 0.2% formic acid water for 30 minutes at 180 rpm.

- Add 2.0 g NaCl, vortex for 1 minute, and centrifuge at 5000 rpm for 5 minutes before filtering supernatant through 0.22 μm membrane.

- Calculate degradation half-lives using first-order kinetic models.

Factor-specific investigations:

- Temperature effect: Incubate fortified soils at multiple temperatures (e.g., 15, 25, 35°C) while maintaining constant moisture.

- Moisture effect: Adjust soil samples to different moisture levels (e.g., 30, 50, 70% of water holding capacity) while maintaining constant temperature.

- Microbial effect: Compare degradation in sterilized (autoclaved or gamma-irradiated) and non-sterilized soils under identical conditions [2].

Transformation Pathways and Visualization

This compound undergoes complex transformation in the environment through multiple pathways, with photodegradation representing a particularly significant process in aquatic systems. Recent research has identified five primary photoproducts formed under UV irradiation (253.7 nm), resulting from four distinct reaction mechanisms: rearrangement, cracking reactions, dechlorination, and light-induced redox reactions. The transformation pathway begins with the absorption of photon energy by the quinoxaline ring system, followed by specific bond cleavages and molecular rearrangements that yield increasingly degradated products. Understanding these pathways is essential for comprehensive risk assessment, as transformation products may exhibit different toxicity and environmental behavior compared to the parent compound [3].

The following diagram illustrates the major photodegradation pathways of this compound in aqueous systems under UV irradiation:

Figure 1: Primary photodegradation pathways of this compound in aqueous systems under UV irradiation, identifying five transformation products through four distinct reaction mechanisms [3].

The transformation begins with direct photolysis of the parent this compound molecule, leading to three primary pathways: (1) rearrangement reactions that modify the quinoxaline-phenoxy linkage; (2) cracking reactions that cleave the ester bond; and (3) dechlorination reactions that remove the chlorine substituent from the quinoxaline ring. These primary transformation products then undergo secondary transformations through various processes including oxidation and further structural rearrangements, ultimately yielding a suite of degradation products with altered chemical properties and potentially different ecotoxicological profiles. This pathway visualization provides researchers with a systematic framework for identifying transformation products during environmental monitoring and emphasizes the importance of considering both parent compound and degradation products in comprehensive risk assessments [3].

Regulatory Considerations and Risk Assessment

This compound is currently approved under EC Regulation 1107/2009 with an inclusion expiry date of 28 February 2027. The dossier rapporteurs are Austria and Estonia, and it is not listed as a Candidate for Substitution in the EU. The substance is approved in numerous EU member states including Austria, Belgium, Bulgaria, Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary, Ireland, Italy, Lithuania, Luxembourg, Latvia, Poland, Portugal, Romania, Sweden, Slovenia, and Slovakia. It is also used in Australia and other non-EU countries [1].

From a regulatory perspective, this compound has been identified as a "forever chemical" based on Rule 11 criteria, which classifies pesticide active ingredients as environmentally persistent when sediment DT₅₀ ≥ 90 days, water phase DT₅₀ ≥ 90 days, or field DT₅₀ ≥ 60 days. This classification warrants particular attention in environmental monitoring programs and may influence future regulatory decisions. The Pesticide Hazard Tricolour (PHT) system assigns moderate alerts for environmental fate, ecotoxicity, and human health endpoints, though it is important to note that these hazard alerts do not account for usage patterns or exposure, thus representing hazard rather than risk characterization [1].

In the context of cumulative risk assessment, this compound has not been included in the established Cumulative Assessment Groups (CAGs) for pesticides affecting the nervous system. This suggests that based on current evidence, it does not share common modes of action with other pesticides known to cause cumulative effects on acetylcholinesterase inhibition, functional alterations of motor/sensory/autonomic divisions, or histological neuropathological changes in neural tissues [5].

Conclusion and Research Gaps

This compound presents a complex environmental profile characterized by strong soil adsorption, limited mobility, and relatively rapid degradation in most agricultural soils, which generally reduces concerns about groundwater contamination and long-term persistence. However, its classification as a "forever chemical" based on persistence criteria, coupled with moderate ecotoxicity across multiple taxonomic groups, necessitates careful environmental monitoring and adherence to approved application guidelines. The identification of multiple transformation products through photodegradation pathways further underscores the importance of considering both parent compound and degradation products in comprehensive risk assessments.

Several research gaps merit attention in future studies:

- Long-term ecological effects of this compound and its transformation products in realistic environmental concentrations

- Bioaccumulation potential in aquatic and terrestrial food chains despite apparently favorable degradation kinetics

- Interactive effects with other pesticides and environmental contaminants in mixed exposure scenarios

- Refined degradation kinetics under varying field conditions beyond laboratory settings

- Toxicity profiling of identified transformation products relative to the parent compound

References

- 1. (Ref: CGA 233380) this compound [sitem.herts.ac.uk]

- 2. Adsorption, mobility, and degradation of the pesticide ... [nature.com]

- 3. Photodegradation of this compound in Water Under UV ... [mdpi.com]

- 4. Acute fish toxicity testing in pesticide risk assessment [enveurope.springeropen.com]

- 5. Establishment of cumulative assessment groups of pesticides ... [pmc.ncbi.nlm.nih.gov]

Propaquizafop solubility in water and organic solvents

Physicochemical Properties of Propaquizafop

The following table summarizes the key solubility and related properties of this compound, which are critical for understanding its environmental behavior and formulation.

| Property | Value | Conditions / Notes | Data Source |

|---|---|---|---|

| Water Solubility | 0.63 mg L⁻¹ | 20 °C, pH 7 | EU regulatory database [1] |

| Solubility in Organic Solvents | 500,000 mg L⁻¹ | Acetone | EU regulatory database [1] |

| 100,000 mg L⁻¹ | Chloroform | AGRITOX dataset [1] | |

| 76,000 mg L⁻¹ | Methanol | EU regulatory database [1] | |

| 500,000 mg L⁻¹ | Toluene | EU regulatory database [1] | |

| Octanol-Water Partition Coefficient (Log P) | 4.78 | 20 °C, pH 7; indicates high lipophilicity | Scientific study [2] |

| Vapour Pressure | 4.39 × 10⁻⁷ mPa | 20 °C | Scientific study [2] |

The very low water solubility and high solubility in organic solvents classify this compound as a highly hydrophobic compound. Its high log P value suggests a strong potential to adsorb to soil organic matter, which is consistent with the observed weak mobility in studies [2].

Experimental Protocols for Analysis in Soil and Water

For researchers needing to replicate studies or develop analytical methods, here is a detailed protocol from a 2023 study that investigated the adsorption, mobility, and degradation of this compound in various soils [2].

Materials and Reagents

- Analytical Standard: this compound (purity ≥ 99.8%)

- Extraction Solvents: Acetonitrile (chromatographic grade), Formic Acid (FA)

- Salts: Sodium Chloride (NaCl), Anhydrous Calcium Chloride (CaCl₂)

- Soil Samples: Five different types (e.g., black soil, fluvo-aquic soil, red loam, paddy soil, ginseng soil), air-dried and sieved to < 2 mm.

Extraction and Analysis Method

Sample Preparation

- Water Samples: Accurately transfer 1 mL of the water sample (e.g., 5 mg L⁻¹ CaCl₂ solution) into a 5 mL centrifuge tube. Add 2 mL of acetonitrile and 500 µL of 0.2% FA water. Vortex for 2 minutes.

- Soil Samples: Weigh 5-10 g of soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 2.5 mL of 0.2% FA water. Oscillate at 180 rpm for 30 minutes.

Liquid-Liquid Partitioning

- To the mixture from the previous step, add 1.0 g (for water) or 2.0 g (for soil) of NaCl. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

Clean-up and Analysis

- Pass the supernatant through a 0.22 µm organic filter membrane.

- Analyze the filtrate using High-Performance Liquid Chromatography (HPLC).

- HPLC Conditions:

- Column: Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm)

- Mobile Phase: Water (A) and Acetonitrile (B) in a 20:80 (v/v) isocratic elution.

- Flow Rate: 1 mL min⁻¹

- Column Temperature: 30 °C

- Detection Wavelength: 230 nm

- Retention Time: ~5.5 minutes

This method reported recovery rates of 87.56-107.61% for this compound from water and soil samples, demonstrating good reliability [2].

Environmental Degradation Pathway

This compound undergoes transformation in the environment. The diagram below, generated using DOT language, illustrates its primary degradation pathway in soil and its relationship to the active herbicide moiety.

The diagram shows that this compound, itself a precursor, rapidly hydrolyzes in soil to form the herbicidally active quizalofop acid, which is the molecule that actually inhibits the ACCase enzyme in target plants [3] [1].

Key Technical Insights for Professionals

- Formulation Implications: The high solubility in non-polar solvents like toluene and acetone versus very low water solubility is typical for aryloxyphenoxypropionate herbicides, guiding the development of emulsifiable concentrates (EC) for effective field application [1].

- Environmental Fate: The low water solubility and high log P value are consistent with weak mobility in soil, reducing leaching risk to groundwater. Its degradation is influenced by temperature and soil type, with half-lives ranging from 1.41 to 7.75 days under tested conditions [2].

References

Is propaquizafop a persistent organic pollutant

Environmental Fate and Degradation Data

The table below summarizes the key quantitative data on the environmental fate of propaquizafop, which are critical for assessing its persistence.

| Parameter | Value | Conditions / Notes | Source |

|---|---|---|---|

| Water Solubility (pH 7) | 0.63 mg/L | 20°C; classified as "Low" | [1] |

| Soil Adsorption (Koc) | 46.98 - 57.76% | Five Chinese soils; high adsorption | [2] |

| Soil Mobility (Rf) | 0.076 - 0.123 | Classified as "weak migration ability" | [2] |

| Lab Soil Half-life (DT₅₀) | 1.41 - 7.75 days | Five different soils; "readily degradable" in lab conditions | [2] |

| Field Soil Half-life (DT₅₀) | ≥ 60 days | Criteria for "persistent" and "forever chemical" classification | [1] |

| Water Photolysis Half-life | 22.85 hours | Under sunlight; studied with low-pressure mercury lamp | [3] |

Detailed Experimental Protocols

To ensure the reproducibility of data, here are the methodologies from key studies.

Soil Degradation, Adsorption, and Mobility

This study investigated the non-target environmental behavior of this compound in five agricultural soils in China [2].

- Soil Preparation: Soil samples (0-20 cm depth) were air-dried, ground, and passed through a 2 mm sieve. Key soil properties like pH, organic matter, and cation exchange capacity were characterized.

- Analytical Method: this compound was extracted from soil using acetonitrile with 0.2% formic acid water, salted out with NaCl, centrifuged, filtered, and analyzed by HPLC-UV (C18 column, acetonitrile/water mobile phase, detection at 230 nm).

- Adsorption Experiment: Conducted per OECD guideline 106. A solution of 5 mg/L this compound in 0.01 mol/L CaCl₂ with 0.01 mol/L NaN₃ (microbial inhibitor) and 1% polysorbate 80 (to aid solubility) was used. The optimal soil-to-solution ratio was determined to be 1:5. The Elovich kinetic and Freundlich isothermal models best described the adsorption.

- Mobility Experiment: Both soil thin-layer chromatography and soil column leaching tests were performed. The column leaching test showed this compound was only present in the top 0-5 cm soil layer and was not detected in leachate.

- Degradation Experiment: The degradation rate in different soils was studied under controlled conditions, with the half-life calculated from the residue decline over time.

Aqueous Photodegradation

This study focused on the degradation of this compound in water under light irradiation [3].

- Light Source: A 20 W low-pressure mercury lamp (wavelength 253.7 nm) was selected after tests showed negligible degradation under a 500 W xenon lamp or sunlight over 24 hours.

- Influencing Factors: The effects of solution pH, different concentrations of NO₃⁻, and metal ions (Fe³⁺, Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺) on the photolysis rate were systematically evaluated.

- Product Identification: Photodegradation products were identified using Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF-MS). The proposed degradation pathways included rearrangement, cracking, dechlorination, and light-induced redox reactions.

Persistence Assessment Logic

The classification of this compound as persistent stems from the application of formal regulatory criteria to field degradation data, despite what laboratory studies might suggest. The following diagram illustrates the logical pathway and key evidence for this assessment.

This assessment integrates data from multiple studies. While laboratory conditions show rapid degradation [2], the official classification based on field data takes precedence for regulatory purposes [1]. Supporting evidence like high soil adsorption [2] and complex transformation pathways [3] provides a fuller picture of its environmental behavior.

References

Propaquizafop mammalian chronic toxicity and carcinogenicity

Summary of Key Toxicological Findings

| Aspect | Details |

|---|---|

| Carcinogenicity | Hepatocarcinogenic in rats; considered a Possible Carcinogen [1]. |

| Proposed Mode of Action (MoA) | PPARα (Peroxisome Proliferator-Activated Receptor alpha) activation, a pathway considered to have low relevance to humans [2]. |

| Chronic Toxicity | Classified as having moderate chronic toxicity to mammals [1]. |

| Genotoxicity | Considered to have genotoxic potential [1]. |

Detailed Analysis of Carcinogenicity and Mode of Action

The most detailed information comes from a 2018 study that investigated the hepatocarcinogenic mode of action of propaquizafop in rats [2].

- Experimental Design: The study was designed to confirm the role of PPARα activation. It involved exposing both wild-type (WT) and PPARα-knockout (KO) rats to this compound in their diet for two weeks at various doses (75, 500, and 1000 ppm). A known PPARα agonist, WY-14643, was used as a positive control [2].

- Key Events in the Mode of Action: The study demonstrated that this compound induces a sequence of key events in the liver that lead to tumor formation, but only in rats with a functional PPARα pathway. The relationship between these events is illustrated below:

Proposed PPARα-mediated hepatocarcinogenic mode of action for this compound in rats.

- Findings and Human Relevance: The investigation concluded that all these key events were markedly present in WT rats but absent or minimal in PPARα-KO rats. This confirmed that the liver tumors observed in rodents are dependent on PPARα activation [2]. Based on established scientific understanding (the Human Relevance Framework), this mode of action is considered rodent-specific and not a relevant health risk to humans, as the human response to PPARα agonists is significantly weaker [2].

Conclusion and Data Gaps

The provided data indicates that this compound is a rodent carcinogen via a PPARα-mediated mode of action not considered relevant to humans. The available information is sufficient for a high-level risk assessment but lacks the full detail for a comprehensive whitepaper.

References

Propaquizafop degradation pathways in the environment

Environmental Fate in Soil

The environmental behavior of propaquizafop in soil is characterized by strong adsorption and limited mobility, which reduces its leaching potential but can lead to persistence in topsoil [1] [2].

Adsorption and Mobility

The table below summarizes key findings from adsorption and mobility studies in five different Chinese agricultural soils [1] [2].

| Parameter | Findings and Values | Experimental Model/Notes |

|---|---|---|

| Adsorption Rate | 46.98% to 57.76% (at 5 mg L⁻¹ initial conc.) | Oscillatory equilibrium method (OECD 106) [1]. |

| Kinetic Model | Elovich model (R²: 0.9882-0.9940) | Best fit, indicating heterogeneous adsorption surfaces [1]. |

| Isothermal Model | Freundlich model (R²: 0.9748-0.9885) | Best fit for adsorption characteristics [1]. |

| Migration (Rf) | 0.076 to 0.123 (Soil Thin-Layer Chromatography) | Rf < 0.3 indicates very weak mobility [1] [2]. |

| Column Leaching | Not detected in leachate; retained in 0-5 cm soil layer | Confirms low leaching potential to groundwater [1] [2]. |

Experimental Protocol: Adsorption Test (OECD 106)

- Soil Preparation: Air-dry, grind, and sieve collected soils through a 2 mm screen [1].

- Solution Preparation: Prepare a 5 mg L⁻¹ this compound solution in 0.01 mol L⁻¹ CaCl₂ with 0.01 mol L⁻¹ NaN₃ (microbial inhibitor) and 1% polysorbate 80 (to enhance solubility of the low-solubility compound) [1].

- Equilibration: Shake the soil-solution mixture at a predetermined ratio (e.g., 1:5) for 24 hours to reach adsorption equilibrium [1].

- Analysis: Centrifuge and analyze the supernatant using HPLC-UV to determine the equilibrium concentration [1].

- Calculation: The amount adsorbed is calculated from the difference between initial and equilibrium concentrations [1].

Degradation in Soil

This compound is readily degradable in soil, with half-lives varying significantly based on soil type and environmental conditions [1] [2].

| Soil Type | Degradation Half-Life (Days) |

|---|---|

| LF fluvo-aquic soil | 1.41 |

| CS red loam | 2.76 |

| SX paddy soil | 3.52 |

| CC black soil | 5.74 |

| BS ginseng soil | 7.75 |

The degradation rate is influenced by soil moisture, microorganisms, and temperature, which was found to have the greatest influence [1] [2]. In soils, this compound can degrade to its metabolite, quizalofop-p [3].

Photodegradation in Water

Photolysis is a significant degradation pathway for this compound in aqueous environments, with its rate influenced by various water constituents [4].

Kinetics and Influencing Factors

A 2024 study using a 20 W low-pressure mercury lamp (253.7 nm) investigated the photolysis of this compound in water [4]. The following table summarizes the effects of different factors:

| Factor | Effect on Photodegradation |

|---|---|

| Solution pH | No significant effect (p < 0.05) [4]. |

| Nitrate (NO₃⁻) | Weak inhibition at low concentrations (0.5-2 mmol/L); significant inhibition at 4 mmol/L [4]. |

| Fe³⁺ | Inhibitory effect, stronger at low concentrations (0.5, 1 mmol/L) and weaker at high concentrations (2, 4 mmol/L) [4]. |

| Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺ | Increasing inhibition as metal ion concentration increases [4]. |

Experimental Protocol: Photodegradation in Water

- Light Source: A 20 W low-pressure mercury lamp (253.7 nm) is used to simulate UV light [4].

- Solution Preparation: Prepare aqueous solutions of this compound and adjust for different factors (pH, ion concentrations) [4].

- Irradiation and Sampling: Expose solutions to the light source and collect samples at predetermined time intervals [4].

- Analysis: Analyze this compound residues using HPLC-UV. Identify transformation products using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [4].

Degradation Pathways and Products

The environmental degradation of this compound proceeds through several interconnected pathways, leading to multiple transformation products.

Proposed environmental degradation pathways of this compound, showing both biotic/abiotic routes and major transformation products.

The primary pathways include [4] [3]:

- Photodegradation: Under UV light, this compound undergoes rearrangement, cracking reactions, dechlorination, and light-induced redox reactions, leading to at least five identified photoproducts [4].

- Hydrolysis and Metabolic Conversion: In soil and water, this compound can hydrolyze to form its primary metabolite, quizalofop-p [3]. Quizalofop-p can be further degraded to other metabolites like 6-chloroquinoxalin-2-ol (CHQ) and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA) [3].

Key Considerations for Risk Assessment

- Persistence: Classified as "moderately persistent" in the environment. Field half-lives can be longer than laboratory values [5].

- Ecotoxicity: Poses moderate ecotoxicity risks to birds, fish, Daphnia, bees, and earthworms [5].

- Human Health: A rodent-specific, PPARα-mediated mode of action for hepatocarcinogenicity is not considered a relevant health risk to humans [6].

The strong adsorption and low mobility of this compound reduce its potential for groundwater contamination. However, its persistence in topsoil and transformation into various products necessitate consideration of its overall environmental impact.

References

- 1. Adsorption, mobility, and degradation of the pesticide ... [nature.com]

- 2. Adsorption, mobility, and degradation of the pesticide ... [pubmed.ncbi.nlm.nih.gov]

- 3. Behavior of quizalofop-p and its commercial products in ... [sciencedirect.com]

- 4. Photodegradation of this compound in Water Under UV ... [mdpi.com]

- 5. This compound (Ref: CGA 233380) - AERU [sitem.herts.ac.uk]

- 6. A human relevance investigation of PPARα-mediated key ... [pubmed.ncbi.nlm.nih.gov]

Current EU Regulatory Status & Ongoing Process

The table below summarizes the core regulatory information for propaquizafop.

| Aspect | Status / Value | Source & Notes |

|---|---|---|

| EU Approval Status | Approved | [1] |

| EU Approval Expiry Date | 28 February 2027 | [1] |

| EU Candidate for Substitution | No | [1] |

| Current CLH Consultation | Open until 2 January 2026 | ECHA seeking comments on harmonized classification & labeling (CLH) [2] |

| Dossier Rapporteurs | Austria / Estonia | [1] |

Beyond the core approval, a significant regulatory development is in progress:

- Harmonised Classification and Labelling (CLH): ECHA has published a proposal for the harmonised classification and labelling of this compound. This is a critical step for ensuring consistent hazard communication across the EU. Stakeholders are invited to submit comments until 2 January 2026 [2]. The details of the proposed classification can be found on the ECHA consultation website [3].

Scientific Rationale: Hepatocarcinogenicity & Human Relevance

The regulatory assessment of this compound is informed by extensive research into its mode of action (MOA). Studies indicate that the liver tumors observed in rodents are likely not relevant to human risk.

- PPARα-Mediated Mode of Action: Long-term dietary exposure to this compound induces liver tumors in rats and mice. Mechanistic studies have demonstrated that this effect is triggered by the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism [4] [5].

- Key Events in Rodents: Activation of PPARα leads to a sequence of key events in rodent livers, including increased gene transcription, peroxisome proliferation, liver enlargement, and sustained cell proliferation, culminating in tumor formation [4].

- Species-Specificity and Human Relevance: Crucially, this PPARα-mediated MOA is considered rodent-specific. The expression and activity of PPARα are significantly lower in human liver compared to rodents. Studies using PPARα-knockout (KO) rats confirmed that the observed hepatocellular changes and proliferation are entirely dependent on the presence of PPARα, which is not sufficiently activated in humans at relevant exposures [4] [5]. Therefore, the hepatocarcinogenic risk from this compound exposure is considered low for humans.

The following diagram illustrates the key events in the rodent-specific mode of action.

PPARα-mediated key events leading to liver tumors in rodents are not plausible in humans due to quantitative differences in pathway biology [4] [5].

Environmental Fate & Properties

For a comprehensive safety profile, the environmental fate and physicochemical properties of this compound are summarized below.

| Property | Value / Description | Details |

|---|---|---|

| Water Solubility | 0.63 mg/L (at 20°C, pH 7) | Low [1] |

| Herbicide Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor | HRAC Group 1 (A); disrupts fatty acid biosynthesis [1] |

| Environmental Persistence | Classified as a "Forever Chemical" | Based on regulatory persistence criteria (e.g., field DT₅₀ ≥ 60 days) [1] |

| Photodegradation | Forms multiple transformation products | Degrades in water under UV light via pathways including rearrangement, dechlorination, and redox reactions [6] |

References

- 1. This compound (Ref: CGA 233380) - AERU [sitem.herts.ac.uk]

- 2. ECHA Weekly - 5 November 2025 [echa.europa.eu]

- 3. Harmonised classification and labelling consultations - ECHA [echa.europa.eu]

- 4. A human relevance investigation of PPARα-mediated key ... [sciencedirect.com]

- 5. A human relevance investigation of PPARα-mediated key ... [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of this compound in Water Under UV ... [mdpi.com]

Comprehensive Technical Guide to Propaquizafop: Properties, Synthesis, and Environmental Profile

Introduction to Propaquizafop

This compound is a selective, post-emergence herbicide classified as an aryloxyphenoxypropionate (FOP). It specifically targets acetyl-Coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis within grass weeds. This inhibition disrupts lipid formation, leading to plant death. Introduced circa 1991, it is used to control annual and perennial grass weeds in broad-leaf crops such as sugarbeet, oilseed rape, soybeans, and various vegetables and fruits. Its primary mode of action is systemic, being absorbed through foliage and roots with translaminar movement. Notably, it exhibits stereoisomerism due to a chiral center in its molecular structure, with only the (R)-enantiomer demonstrating significant herbicidal activity in commercial formulations [1].

Physical and Chemical Properties

This compound's physical state is described as colourless-to-brown crystals or an off-white coloured powder in its pure form [2] [1]. Commercial formulations are often available as emulsifiable concentrates, which may alter physical and toxicological properties due to the presence of carrier solvents [2].

Quantitative Physical-Chemical Data

Table 1: Summary of Key Physical-Chemical Properties of this compound

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| CAS Registry Number | 111479-05-1 | [2] [1] [3] | |

| Molecular Formula | C₂₂H₂₂ClN₃O₅ | [2] [1] [3] | |

| Molecular Mass | 443.9 g/mol | 443.88 g/mol | [2] [1] |

| Physical State | Colourless-to-brown crystals / Off-white powder | Pure substance | [2] [1] |

| Melting Point | 62 - 64 °C 66.3 °C | Different testing methodologies/purity | [2] [1] | | Boiling Point | Decomposes before boiling | | [1] | | Degradation Point | 260 °C | | [1] | | Density | 1.3 (Relative to water = 1) | | [2] | | Vapour Pressure | negligible | at 20°C | [2] | | Solubility in Water | 0.06 g/100mL (very poor) 0.63 mg/L (at 20°C, pH 7) | Different units (g/100mL vs mg/L) | [2] [1] | | Octanol-Water Partition Coefficient (log Pow) | 4.6 | at 20°C | [2] |

Solubility in Organic Solvents

This compound demonstrates high solubility in various organic solvents, which is relevant for formulation development.

Table 2: Solubility of this compound in Organic Solvents at 20°C

| Solvent | Solubility (mg L⁻¹) |

|---|---|

| Acetone | 500,000 |

| Toluene | 500,000 |

| Chloroform | 100,000 |

| Methanol | 76,000 |

Source: AERU Pesticide Properties Database [1]

Synthesis and Manufacturing

Synthesis of a Key Intermediate: 2-Isopropylidene Amino Ethoxy-Ethanol

A key intermediate in the production of this compound is 2-isopropylidene amino ethoxy-ethanol. A modern preparation method addresses limitations of older synthetic routes that used highly hazardous and explosive oxirane, required long reaction times (>10 hours), and resulted in low yields (~50%) [4].

Experimental Protocol [4]:

- Reaction: In a 500L reaction bulb, combine acetoxime and ethylene carbonate in a mol ratio of 1:1.1-1.5.

- Catalyst: Add dropwise N,N-Dimethylformamide (DMF) as both a solvent and catalyst.

- Heating and Reaction: After complete addition, slowly heat the mixture to 130°C and maintain this temperature for insulation reaction with slight reflux.

- Monitoring: Sample the reaction mixture after 3 hours. When the content of unreacted ethylene carbonate is detected to be less than 0.3%, continue the reaction for an additional 2 hours before termination.

- Purification and Recovery: Transfer the reacted mixture to a rectifying column. Under vacuum (5-20 mmHg) and at a temperature of 100-180°C, recover the foreshot containing DMF and unreacted acetoxime.

- Product Isolation: Finally, distill to obtain the product, 2-isopropylidene amino ethoxy-ethanol, with a reported content of >95% and a yield up to 97%.

This method is noted for its shorter reaction time, absence of wastewater production, and the efficient recycling of DMF and raw materials, making it an environmentally favorable and cost-effective process [4].

The following diagram illustrates the experimental workflow for the synthesis of this key intermediate:

Synthesis Workflow for 2-Isopropylidene Amino Ethoxy-Ethanol

Full Synthesis of this compound

The complete production of this compound is a multi-step synthesis beginning with 2,6-dichloroquinoxaline as the core starting material. This compound undergoes sequential reactions with several reagents, including acetone, hydroxylamine hydrochloride, ethylene oxide, hydrochloride, hydroquinone, thionyl chloride, and formamide, to build the complex molecular structure of the final herbicide product [1].

Environmental Fate and Ecotoxicology

Stability and Decomposition

This compound is stable under normal storage conditions but poses a risk of decomposition under extreme conditions. When burned, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOₓ) [2].

Environmental Impact and Ecotoxicity

The substance is classified as very toxic to aquatic life and has the potential to cause long-lasting effects in aquatic environments [2]. It is considered a "forever chemical" due to its environmental persistence, with a degradation half-life (DT₅₀) in field conditions exceeding 60 days [1].

Table 3: Environmental Fate and Ecotoxicity Profile

| Parameter | Assessment | Details |

|---|---|---|

| Persistence | Moderately Persistent | GUS: Transition state; Field DT₅₀ >= 60 days [1]. |

| Mobility | Moderately Mobile | Drainflow: Moderately mobile [1]. |

| Aquatic Toxicity | Very Toxic | Very toxic to aquatic organisms with long-lasting effects [2] [1]. |

| General Ecotoxicity | Moderate Alert | Moderate chronic toxicity to birds, fish, Daphnia, bees, and earthworms [1]. |

| Energy of Production | 561 MJ per kg | Equivalent to approx. 38.7 kg CO₂e [1]. |

Herbicide Resistance and Mechanisms

This compound belongs to Herbicide Resistance Class A (HRAC) and Group 1 (WSSA). It inhibits the ACCase enzyme, which is critical for plant lipid biosynthesis. However, extensive and repeated use has led to the evolution of resistant weed biotypes globally [1] [5].

Documented Resistance Cases

- Wild Oats (Avena fatua): Studies in Ireland have confirmed populations with resistance to this compound, often showing cross-resistance to other ACCase inhibitors like pinoxaden and cycloxydim. Resistance Factors (RF) for this compound, measured as ED₅₀ or GR₅₀, can be exceedingly high, with some populations showing RF values between >7.8 and >32 (ED₅₀) or 16.6 and 59 (GR₅₀) compared to susceptible populations [5].

- Other Resistant Weeds: Documented cases of resistance have also been reported in Alopecurus myosuroides, Brachiaria plantaginea, and Eleusine indica [1].

- Multi-Resistant Johnsongrass: Sorghum halepense has reported biotypes with triple resistance to herbicides including glyphosate, clethodim, and haloxyfop-methyl, highlighting the serious challenge of managing cross-resistance [6].

The development of resistance necessitates ongoing research into weed biology and resistance mechanisms to ensure sustainable agricultural practices and the continued efficacy of herbicide tools [6] [5].

Conclusion

References

- 1. This compound (Ref: CGA 233380) - AERU [sitem.herts.ac.uk]

- 2. ICSC 1271 - this compound [chemicalsafety.ilo.org]

- 3. CAS No. 111479-05-1 - this compound [accustandard.com]

- 4. A kind of preparation method of 2 isopropylidene amino ... [patents.google.com]

- 5. First Report on Assessing the Severity of Herbicide ... [mdpi.com]

- 6. Validation of Reference Genes for Quantitative PCR in ... [pmc.ncbi.nlm.nih.gov]

Propaquizafop acetyl CoA carboxylase inhibition mechanism

Mechanism of Action and Molecular Target

Propaquizafop functions as a systemic post-emergence herbicide, absorbed by foliage and roots and translocated within the plant [1]. Its core mechanism involves the inhibition of acetyl-CoA carboxylase (ACCase), a key biotin-dependent enzyme (EC 6.4.1.2) in the fatty acid biosynthesis pathway [1] [2].

- Enzymatic Function: ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the first committed step in de novo fatty acid synthesis, providing the essential two-carbon units for building fatty acid chains. The reaction occurs in two distinct half-steps: (1) biotin carboxylation by the biotin carboxylase (BC) component, and (2) carboxyl transfer from biotin to acetyl-CoA by the carboxyltransferase (CT) component [2].

- Inhibition Site: Research on chimeric wheat/yeast ACCase enzymes has localized the herbicide sensitivity determinant to the carboxyltransferase (CT) domain within the third quarter of the plastid ACCase structure [2]. This compound binds to this CT domain, blocking the second half-reaction and halting malonyl-CoA production [2].

- Cellular Consequences: Inhibition of ACCase rapidly depletes the malonyl-CoA pool, shutting down fatty acid biosynthesis. This prevents the formation of phospholipids, which are critical components for building new cell membranes required for cell growth. Meristematic tissues are primarily affected, leading to the necrosis of growing points and plant death [3].

Target-Site Resistance (TSR) Mechanisms

Continuous use of ACCase-inhibiting herbicides imposes strong selective pressure, leading to evolved resistance in weed populations. A primary mechanism is Target-Site Resistance (TSR), caused by specific point mutations in the ACCase gene that reduce herbicide binding. The table below summarizes key mutations conferring cross-resistance to this compound and other ACCase inhibitors.

| Mutation | Resistant Species | Evidence of Cross-Resistance to this compound | Location |

|---|---|---|---|

| Ile-1781-Leu | Black-grass (Alopecurus myosuroides) | Confirmed cross-resistance [4] | Ireland |

| Ile-1781-Leu | Johnsongrass (Sorghum halepense) | Confirmed cross-resistance [5] | Greece |

| Trp-2027-Cys | Southern Crabgrass (Digitaria ciliaris) | Resistance to metamifop; suspected cross-resistance to other Group 1 herbicides [6] | China |

These mutations, particularly Ile-1781-Leu, change the enzyme's three-dimensional structure at the herbicide binding site, reducing the binding affinity of this compound and other FOP and DIM herbicides while often preserving the enzyme's catalytic function [4] [5].

Experimental Protocols for Resistance Characterization

To fully characterize herbicide resistance, researchers employ integrated phenotypic and genotypic assays.

Whole-Plant Bioassay (Phenotypic Confirmation)

This is the standard method for confirming resistance and determining its level.

- Procedure: Suspected resistant (R) and known susceptible (S) biotypes are grown in a greenhouse. At a specific growth stage (e.g., 3-5 leaf stage), plants are treated with a range of herbicide doses, including the recommended field rate. Treatments are applied using a precision spray chamber [4] [5].

- Data Analysis: Plant response (e.g., mortality, shoot fresh weight reduction) is assessed after 3-4 weeks. The Resistance Factor (RF) is calculated as RF = GR₅₀(R) / GR₅₀(S), where GR₅₀ is the herbicide dose causing 50% growth reduction. An RF significantly greater than 1 confirms resistance [4] [5].

Molecular Genotyping (Target-Site Mechanism)

This identifies specific DNA sequence mutations.

- DNA Extraction and PCR: Genomic DNA is extracted from leaf tissue of R and S plants. The region of the plastid ACCase gene encoding the CT domain (known to harbor resistance mutations) is amplified using universal or specific primers via Polymerase Chain Reaction (PCR) [4] [5].

- Sequencing and Analysis: The PCR products are sequenced, and the nucleotide sequences of R and S plants are aligned and compared. A single nucleotide polymorphism (SNP) leading to an amino acid substitution (e.g., ATA to TTA, causing Ile-1781-Leu) confirms a target-site mechanism [5].

The logical workflow for identifying and confirming resistance integrates these protocols, as shown in the following diagram:

Pharmaceutical Applications of ACCase Inhibition

Inhibition of ACCase is also a validated therapeutic strategy for metabolic diseases in humans. The following pipeline drugs highlight this application:

| Drug Candidate | Company | Indication | Development Stage |

|---|---|---|---|

| Firsocostat | Gilead Sciences | Non-alcoholic steatohepatitis (NASH) / Non-alcoholic fatty liver disease (NAFLD) | Phase 2 [7] |

| Clesacostat | Pfizer | Non-alcoholic steatohepatitis (NASH) / Non-alcoholic fatty liver disease (NAFLD) | Phase 2 [7] |

In this context, ACCase inhibitors work by reducing hepatic de novo lipogenesis (the creation of new fat in the liver), a key driver of disease pathology in NASH/NAFLD [7]. Research has also shown that ACC inhibition can restore cellular functions, such as microtubule dynamics and reduce proinflammatory signaling in models of cystic fibrosis, suggesting potential anti-inflammatory applications [8].

Key Insights for Research and Development

The evidence on this compound and ACCase inhibition yields several critical insights:

- Cross-Resistance is Prevalent: A single mutation (e.g., Ile-1781-Leu) can confer cross-resistance to multiple herbicides across the FOP and DIM chemical classes, severely limiting control options [4] [5].

- Fitness Costs Vary: Some resistant biotypes show no fitness penalty, or may even exhibit a growth advantage (e.g., increased rhizome biomass in Johnsongrass), promoting their persistence and spread [5].

- Non-Target-Site Resistance (NTSR) is a Parallel Challenge: Even in the absence of known ACCase mutations, populations can survive field rates via NTSR mechanisms, such as enhanced metabolic detoxification [4].

References

- 1. (Ref: CGA 233380) this compound [sitem.herts.ac.uk]

- 2. Herbicide sensitivity determinant of wheat plastid acetyl ... [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of the Degradation of Acetyl-CoA Carboxylase ... [mdpi.com]

- 4. and Acetolactate Synthase (ALS)-Inhibiting Herbicides in ... [mdpi.com]

- 5. Johnsongrass (Sorghum halepense (L.) Moench) resistance to... [notulaebotanicae.ro]

- 6. <b>HRAC Group 1</b> <font size='2'> (Legacy A) </font> resistant... [weedscience.org]

- 7. - Acetyl - Pipeline Insight, CoA Carboxylase Inhibitors 2025 [researchandmarkets.com]

- 8. - Acetyl regulates microtubule dynamics... CoA carboxylase inhibition [pmc.ncbi.nlm.nih.gov]

Soil Adsorption and Mobility Profile of Propaquizafop

| Parameter | Result / Value | Experimental Conditions & Notes |

|---|---|---|

| Adsorption Rate | 46.98% - 57.76% [1] | Initial concentration of 5 mg L⁻¹; equilibrium reached within 24 h [1]. |

| Best-Fit Kinetic Model | Elovich Model [1] | R² values between 0.9882 and 0.9940 [1]. |

| Best-Fit Isothermal Model | Freundlich Model [1] | R² values between 0.9748 and 0.9885 [1]. |

| Mobility (Soil TLC) - Rf | 0.076 - 0.123 [1] | Soil thin-layer chromatography; values indicate very low/negligible mobility [1]. |

| Mobility (Column Leaching) | Not detected in leachate [1] | Found only in the 0-5 cm top soil layer; classified as a non-mobile pesticide [1]. |

Soil Degradation Profile

The degradation of propaquizafop is rapid and influenced by environmental factors. The half-lives in the five studied soils, in order from fastest to slowest degradation, were [1]:

| Soil Type | Degradation Half-life (Days) |

|---|---|

| LF fluvo-aquic soil | 1.41 |

| CS red loam | 2.76 |

| SX paddy soil | 3.52 |

| CC black soil | 5.74 |

| BS ginseng soil | 7.75 |

Among the environmental factors tested (soil moisture, incubation temperature, and microorganisms), temperature had the greatest influence on the degradation rate [1].

Detailed Experimental Protocols

The following diagram illustrates the workflow for key experiments in the adsorption, mobility, and degradation study.

Experimental workflow for this compound environmental fate [1]

Adsorption Experiments [1]

- Procedure: Used a batch equilibrium method. Soil samples were mixed with a background solution (0.01 M CaCl₂) containing this compound (initial concentration 5 mg L⁻¹). The mixtures were shaken and then centrifuged. The concentration of this compound in the supernatant was analyzed using High-Performance Liquid Chromatography (HPLC).

- Analysis: Data were fitted to kinetic (including Pseudo-First-Order, Pseudo-Second-Order, and Elovich) and isothermal (Freundlich and Langmuir) models.

Mobility Experiments [1]

- Soil Thin-Layer Chromatography (TLC): Soil slurry was applied to glass plates, spotted with this compound, and developed with water. The Rf value (Distance traveled by compound / Distance traveled by solvent front) was calculated.

- Soil Column Leaching: Soil was packed into columns, and the herbicide solution was applied to the top. Simulated rainfall was added, and leachate was collected. After the experiment, the soil column was sectioned into layers, and the herbicide residue in each layer was analyzed.

Degradation Experiments [1]

- Procedure: Soil samples were treated with this compound and incubated under controlled conditions (25°C, 60% water holding capacity). Soils were sampled at predetermined time intervals, and the remaining this compound was extracted and quantified via HPLC.

- Influence of Factors: The impacts of soil moisture, temperature, and microorganisms (by sterilizing soil) on the degradation rate were separately investigated.

Key Takeaways for Researchers

- Low Leaching Risk: Strong adsorption and negligible mobility significantly reduce the risk of this compound leaching into groundwater [1]. This is a positive environmental characteristic compared to more mobile pesticides [2].

- Rapid Dissipation in Soil: The short half-life indicates this compound does not persist long in most agricultural soils, which helps prevent carry-over effects [1].

- Consider Soil-Specific Variation: While the overall behavior is consistent, degradation rate can vary significantly with soil properties, making site-specific assessment valuable [1].

References

Propaquizafop hydrolysis and photolysis behavior

Hydrolysis Behavior

Hydrolysis, the breakdown of a substance in water, is a key process influencing propaquizafop's persistence in aquatic environments. The data indicates that its hydrolysis is highly dependent on the pH of the water.

Table 1: Hydrolysis Kinetics of this compound in Aqueous Solutions [1]

| pH Value | Degradation Half-life (Days) | Relative Degradation Rate |

|---|---|---|

| 4 (Acidic) | 49.349 - 50.171 | Slow |

| 7 (Neutral) | 71.673 - 75.258 | Slowest |

| 9 (Alkaline) | 1.663 - 2.762 | Fastest |

Key Findings:

- pH Dependency: this compound degrades fastest in alkaline conditions (pH 9), with a half-life of just 1.7-2.8 days [1].

- Persistence in Neutral/Acidic Water: The herbicide is much more persistent in neutral and acidic water, with half-lives extending to over 70 days and 50 days, respectively [1].

Detailed Experimental Protocol for Hydrolysis [1]:

- Preparation: Prepare aqueous solutions with different pH buffers (e.g., pH 4, 7, and 9).

- Fortification: Add a known concentration of this compound standard to each solution.

- Incubation: Keep the solutions in controlled environmental conditions (e.g., constant temperature of 20°C) in the dark to prevent photodegradation.

- Sampling: Extract samples at predetermined time intervals.

- Analysis: Determine this compound residues using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

- Kinetics: Calculate the degradation rate constants and half-lives from the concentration-time data.

Photolysis Behavior

Photolysis, or chemical breakdown by light, is another critical degradation pathway. Laboratory studies using UV light have clarified this process and the factors that affect it.

Table 2: Effect of Various Factors on Photolysis of this compound in Water [1]

| Factor | Concentration Range | Effect on Photolysis |

|---|---|---|

| Solution pH | 4, 7, 9 | No significant effect |

| Nitrate (NO₃⁻) | 0.5 - 2 mmol/L | Weak inhibitory effect |

| 4 mmol/L | Strong inhibitory effect (significantly longer half-life) | |

| Ferric Ion (Fe³⁺) | 0.5 - 1 mmol/L | Strong inhibitory effect |

| 2 - 4 mmol/L | Weaker inhibitory effect | |

| Divalent Metal Ions (Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺) | 0.5 - 4 mmol/L | Inhibitory effect, strengthening with increasing concentration |

Key Findings:

- Light Source: this compound photolyzes slowly under sunlight (half-life of ~22.85 hours) and is more effectively degraded under a 253.7 nm low-pressure mercury lamp [1].

- Impact of Ions: Common water constituents like nitrate and metal ions generally inhibit the photodegradation of this compound, potentially increasing its persistence in certain water bodies [1].

Detailed Experimental Protocol for Photolysis [1]:

- Light Source: Use a 20 W low-pressure mercury lamp (253.7 nm) as the UV light source.

- Solution Preparation: Prepare this compound aqueous solutions with varying pH levels or fortified with different concentrations of ions (NO₃⁻, Fe³⁺, Cu²⁺, etc.).

- Irradiation: Expose the solutions to the UV light in a photoreactor.

- Sampling & Analysis: Extract samples at timed intervals and analyze via HPLC-UV to determine residual this compound concentration.

- Product Identification: Use Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify the chemical structures of photodegradation products.

Degradation Pathways and Products

Understanding the breakdown pathway is crucial for assessing environmental impact.

Photodegradation Pathway [1]: Under UV light, this compound undergoes several simultaneous reactions, leading to at least five identified transformation products. The primary mechanisms include:

- Rearrangement and Cracking: The molecule breaks apart, often losing the ester side chain.

- Dechlorination: The chlorine atom on the quinoxaline ring is removed.

- Light-induced Redox Reactions: Oxidation or reduction reactions driven by light energy.

The diagram below illustrates the relationship between the parent compound and its primary metabolite, quizalofop-p, which is common across multiple degradation environments.

This compound degradation pathway to key metabolites.

Key Metabolites:

- Quizalofop-p: The major metabolite of this compound, formed in both water and soil, and itself an active herbicide [2].

- CHQ (6-Chloroquinoxalin-2-ol): A common degradation product of the quinoxaline moiety [2].

- PPA (2-(4-Hydroxyphenoxy)propionic acid): A product from the phenoxy part of the molecule [2].

- Transformation Products (PP271, etc.): Specific photoproducts identified via LC-QTOF-MS, resulting from rearrangement, dechlorination, and cracking [1].

Analytical Methods for Determination

Reliable detection and quantification are fundamental to these studies. The following methods have been successfully employed:

Table 3: Common Analytical Methods for this compound in Environmental Samples [1] [3] [2]

| Analyte | Sample Matrix | Extraction Method | Analysis Instrument | Key Parameters |

|---|---|---|---|---|

| This compound | Water | SPE or QuEChERS (ACN, salt) | HPLC-UV | Column: C18; Detection: 230 nm [3] |

| This compound & Metabolites | Water, Soil | QuEChERS (ACN, 0.2% FA, NaCl) | LC-QTOF-MS / UHPLC-Orbitrap-MS | High-resolution mass accuracy for identification [1] [2] |

Context in Overall Environmental Fate

To fully understand the relevance of hydrolysis and photolysis, it's helpful to view them as part of this compound's overall journey in the environment, particularly in comparison to its behavior in soil.

Overview of this compound's environmental fate and key processes.

Contrast with Soil Degradation: While this compound can be persistent in water (especially at neutral pH), it degrades rapidly in soil, with half-lives ranging from 1.41 to 7.75 days across five different Chinese agricultural soils [3]. This is primarily due to microbial activity. Temperature is the most influential factor on its degradation rate in soil [3]. Furthermore, this compound is highly adsorbed to soil particles and has very low mobility, meaning it is unlikely to leach into groundwater [3].

References

Propaquizafop global use patterns and applications

Global Use Patterns and Market Outlook

Propaquizafop is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops. Its global market shows robust growth, driven by the demand for efficient and selective weed control solutions.

| Region | Market Characteristics and Growth Drivers |

|---|---|

| Global | The global this compound herbicide market was valued at USD 352.7 million in 2024 and is projected to reach USD 598.2 million by 2033, growing at a CAGR of 5.9% [1]. |

| North America | Holds the largest market share (>35%), driven by a developed agricultural sector, early adoption of advanced crop protection chemicals, and use in large-scale grain and oilseed cultivation [2]. |

| Asia Pacific | Projected to be the fastest-growing market (CAGR >8.5%), fueled by agricultural intensification in China and India, and government investments in modernizing farming [2]. |

| Latin America, MEA | Witnessing gradual uptake with significant growth potential due to expanding agricultural activities and a focus on food security [2]. |

| Application Segment | Key Details and Target Crops |

|---|---|

| Cereals & Grains | The largest application segment; used in wheat, rice, barley, and maize [1]. |

| Oilseeds & Pulses | A major segment for crops like soybean, sunflower, canola, and various pulses [1]. |

| Fruits & Vegetables | A smaller but steadily growing segment for high-value crops like tomatoes, peppers, and cucumbers [1]. |

| Formulations | Dominated by Emulsifiable Concentrate (EC) and advancing Suspension Concentrate (SC) formulations [1]. |

Environmental Behavior and Degradation

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. The following table summarizes key findings from a study on its behavior in five different agricultural soils in China [3].

| Parameter | Findings / Value | Experimental Details |

|---|---|---|

| Water Solubility | 0.63 mg/L at 20°C | Standard measurement [3]. |

| Adsorption Capacity | 46.98% - 57.76% | Kinetic Model: Best fit by the Elovich model (R²: 0.9882-0.9940). Isothermal Model: Best fit by the Freundlich model (R²: 0.9748-0.9885). Method: OECD 106 guideline, oscillatory equilibrium method [3]. |

| Mobility (Rf value) | 0.076 - 0.123 | Method: Soil thin-layer chromatography. Interpretation: Rf < 0.3 indicates very low mobility [3]. |

| Leaching Potential | Not detected in leachate; remained in 0-5 cm topsoil layer | Method: Soil column leaching test [3]. |

| Degradation (Half-life T₁/₂) | 1.41 - 7.75 days (varies by soil) | Fastest in LF fluvo-aquic soil (T₁/₂=1.41 d), slowest in BS ginseng soil (T₁/₂=7.75 d). Influencing Factors: Temperature had the greatest influence on degradation rate, more than soil moisture or microorganisms [3]. |

Effects on Non-Target Plants

Research has evaluated the impact of this compound on the primary photosynthetic processes of Musk mallow (Malva moschata), a non-target perennial plant often found in pastures [4].

- Experimental Design: The study investigated the effects of this compound (PPQ) compared to other herbicides on plants cultivated at two temperatures (12°C and 18°C). Key photosynthetic parameters were measured before and up to 48 hours after application [4].

- Key Findings: The application of This compound (PPQ) did not induce any negative effects on the functioning of Photosystem II (PSII) in Malva moschata. In contrast, another herbicide (Metamitron+Quinmerac) caused a temporary, reversible decrease in PSII efficiency [4].

The workflow below summarizes the experimental protocol for this study.

Experimental workflow for assessing herbicide impact on plant photosynthesis [4]

Analytical Methods for Residue Detection

Advanced multi-residue methods are essential for monitoring pesticide exposure in the environment. A 2025 study developed a simple, fast, and cost-effective method for quantifying up to 83 current-use pesticides (CUPs) in small samples of flowers, pollen, and individual bees [5].

- Extraction: The method uses acidified acetonitrile (2.5% formic acid) for extraction, with phase separation assisted by ammonium formate and a clean-up via freeze-out [5].

- Detection and Analysis: Analysis is performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-ESI-MS/MS). Pesticides are quantified via matrix-matched external calibration standards [5].

- Method Performance: The method was validated for very small sample sizes (e.g., 0.5 g flowers, 0.1 g pollen, 0.02 g single bees) with limits of quantification (LOQs) as low as 0.00025 mg/kg for flowers [5].

Current Regulatory Status

The compound is currently under regulatory review in the European Union.

- The European Chemicals Agency (ECHA) has opened a commenting period on the harmonised classification and labelling (CLH) proposal for This compound, which is open until 2 January 2026 [6].

References

- 1. This compound Herbicide Market Research Report 2033 [growthmarketreports.com]

- 2. This compound Market Research Report 2033 [researchintelo.com]

- 3. Adsorption, mobility, and degradation of the pesticide ... [nature.com]

- 4. Effect of Some Herbicides on Primary Photosynthesis in ... [mdpi.com]

- 5. Assessment of current use pesticides in flowers, pollen ... [pmc.ncbi.nlm.nih.gov]

- 6. ECHA Weekly - 5 November 2025 [echa.europa.eu]

Analytical methods for propaquizafop determination in soil

Introduction to Propaquizafop

This compound is a selective herbicide belonging to the aryloxyphenoxypropionate (APP) family [1]. It is used as a post-emergence treatment to control annual and perennial grass weeds in broad-leaved crops such as soybeans, sunflowers, potatoes, and rape [2] [3]. As an ACCase (acetyl-CoA carboxylase) inhibitor, it disrupts fatty acid synthesis in target plants [1]. Understanding its residue levels and behavior in the soil is crucial for environmental monitoring and agronomic management.

Analytical Method for this compound in Soil

The following section details a specific and validated method for the extraction and determination of this compound residues in soil samples [2].

Experimental Workflow

The entire procedure, from sample preparation to instrumental analysis, can be visualized as follows:

Materials and Equipment

- Reagents: Acetonitrile (chromatographically pure), formic acid (FA, pure), sodium chloride (NaCl, pure), ultrapure water.

- Standard: this compound standard (purity ≥ 99.8%) [2].

- Equipment: High-performance liquid chromatograph (HPLC) with UV detector, polypropylene centrifuge tubes (50 mL), mechanical shaker, vortex mixer, centrifuge, sterile syringes, and 0.22 µm organic filter membranes [2].

Detailed Protocol

- Sample Preparation: Accurately weigh 5-10 g of naturally dried and sieved (2 mm) soil sample into a 50 mL centrifuge tube [2].

- Extraction: Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid in water to the tube. Securely cap the tube and oscillate it on a mechanical shaker at 180 rpm for 30 minutes [2].

- Liquid-Liquid Partitioning: Add 2.0 g of NaCl to the mixture. Vortex vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes to achieve phase separation [2].

- Clean-up and Filtration: Transfer the supernatant (acetonitrile layer) using a sterile syringe and pass it through a 0.22 µm organic filter membrane into an HPLC vial for analysis [2].

HPLC Instrumental Parameters

The analysis is performed under the following conditions [2]:

- Column: Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm)

- Mobile Phase: Water (A) and Acetonitrile (B) in a fixed ratio of 20:80 (v/v)

- Flow Rate: 1 mL/min

- Column Temperature: 30 °C

- Injection Volume: 10 µL

- Detection Wavelength: 230 nm

- Retention Time: Approximately 5.5 minutes

Method Validation Data

This method has been rigorously validated to ensure accuracy and reliability for soil analysis [2].

Table 1: Method validation parameters for this compound in soil.

| Parameter | Result | Details |

|---|---|---|

| Linear Range | 1 - 200 µg/kg | Good linearity with R² ≥ 0.99 [4]. |

| Recovery | 87.56 - 103.56% | Spiked at 1, 5, and 10 µg/g levels in soil [2]. |

| Precision (RSD) | 1.83 - 6.37% | Relative Standard Deviation for recovery tests [2]. |

| Limit of Quantification (LOQ) | ~1 µg/kg (soil) | Estimated from spiking levels and recovery data [2]. |

Environmental Behavior in Soil

Understanding the fate of this compound in the environment is critical for risk assessment. The table below summarizes its adsorption, mobility, and degradation characteristics in various agricultural soils.

Table 2: Environmental behavior and properties of this compound in soil.

| Property/Behavior | Findings | Experimental Conditions |

|---|---|---|

| Adsorption | 46.98 - 57.76% adsorbed at 5 mg/L [2]. | Five Chinese soils; best fit by Elovich kinetic and Freundlich isotherm models [2]. |

| Mobility | Soil Thin-Layer Chromatography (TLC): Rf = 0.076-0.123 [2]. Column Leaching: Not detected in leachate; retained in 0-5 cm top layer [2]. | Classified as a pesticide with weak migration ability [2]. | | Degradation | Half-life (T₁/₂): 1.41 - 7.75 days [2]. | Fast degradation in five soils; most influenced by temperature [2]. | | Water Solubility | 0.63 mg/L at 20°C [2]. | -- | | log P (Octanol-Water) | 4.78 [2]. | Indicates high lipophilicity. |

Advanced Methodologies and Regulatory Context

For laboratories with advanced instrumentation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or high-resolution mass spectrometers (e.g., Orbitrap) offer superior sensitivity and selectivity for this compound analysis, especially in complex matrices [5] [6].

Regarding regulation, this compound is often regulated as part of the "quizalofop" group. The residue definition for enforcement in food and feed is typically defined as the sum of quizalofop, its salts, its esters (including this compound) and its conjugates, expressed as quizalofop [7]. This is important to consider when setting up analytical methods for regulatory compliance.

Application Notes Summary

- Key Advantage: The described HPLC-UV method is robust, cost-effective, and shows excellent recovery and precision for the determination of this compound in soil [2].

- Primary Limitation: The method is a single-residue analysis. For multi-residue screening of hundreds of pesticides, including this compound, LC-MS/MS or GC-MS/MS methods are recommended [4] [6].

- Environmental Insight: this compound degrades rapidly in soil and has low mobility, reducing the risk of groundwater contamination but potentially concentrating its effect in the topsoil layer [2].

References

- 1. A visual immunochromatographic assay for broad ... [sciencedirect.com]

- 2. Adsorption, mobility, and degradation of the pesticide ... [nature.com]

- 3. High-Purity this compound Standards for Accurate Residue ... [hpc-standards.com]

- 4. Chromatographic Method for Monitoring of Pesticide ... [pmc.ncbi.nlm.nih.gov]

- 5. Degradation studies of quizalofop-p and related ... [sciencedirect.com]

- 6. Development of an analytical method for the determination ... [link.springer.com]

- 7. Review of the existing maximum residue levels ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Analysis of Propaquizafop Using LC-ESI-QTOF

Introduction to Propaquizafop and Analytical Considerations

This compound is a selective aryloxyphenoxypropionate herbicide used for post-emergence control of grass weeds in various broad-leaved crops. With the chemical name 2-(Propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate and molecular formula C₂₂H₂₂ClN₃O₅, this compound has a molecular weight of 443.88 g/mol and CAS registry number 111479-05-1 [1]. This compound is typically analyzed at trace levels in environmental and food matrices, requiring highly sensitive and selective analytical methods. The maximum residue limits (MRLs) for pesticides in food commodities are strictly regulated worldwide to ensure consumer safety, with monitoring laboratories requiring robust multiresidue methods capable of detecting numerous pesticides simultaneously [2].

Liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) offers significant advantages for pesticide residue analysis, particularly for non-target screening and retrospective analysis [3]. The high mass resolution and accuracy provided by QTOF instruments enable unambiguous identification of pesticides based on accurate mass measurements of both precursor and fragment ions. This technical approach is particularly valuable for this compound analysis, as it provides confident identification through exact mass measurements and fragmentation pattern analysis, which is essential for regulatory compliance and research applications [2] [1].

Chemical Properties of this compound

Table 1: Chemical properties of this compound

| Property | Description |

|---|---|

| CAS Registry Number | 111479-05-1 |

| Chemical Name | 2-(Propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |

| Molecular Formula | C₂₂H₂₂ClN₃O₅ |

| Molecular Weight | 443.88 g/mol |

| Purity Specifications | >99.0% (HPLC) |

| Product Format | Neat standard |

| Storage Conditions | Refrigerator (2-8°C) |

| Shelf Life | 24 months |

| Ionization Mode | ESI-positive |

| Theoretical [M+H]+⁺ | 444.1551 m/z |